![molecular formula C19H20OS2 B14417775 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one CAS No. 83300-63-4](/img/structure/B14417775.png)
1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one is an organic compound characterized by its unique cyclopropyl structure with two phenylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a suitable precursor, followed by the introduction of phenylsulfanyl groups. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropyl ring and the subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups or to modify the cyclopropyl ring.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl groups or the cyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dephenylated or modified cyclopropyl derivatives.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The cyclopropyl ring may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.
Comparación Con Compuestos Similares
- 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]methanol
- 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethanol
Comparison: 1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one is unique due to its ethanone group, which imparts different chemical reactivity and biological activity compared to its alcohol counterparts. The presence of the ethanone group allows for different types of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
83300-63-4 |
|---|---|
Fórmula molecular |
C19H20OS2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
1-[2,2-dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C19H20OS2/c1-14(20)17-18(2,3)19(17,21-15-10-6-4-7-11-15)22-16-12-8-5-9-13-16/h4-13,17H,1-3H3 |
Clave InChI |
JSQKPQSZVYSDPR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C(C1(SC2=CC=CC=C2)SC3=CC=CC=C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
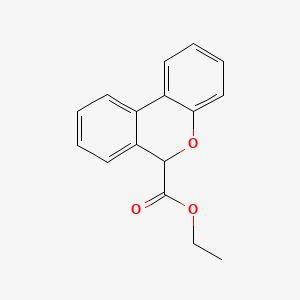
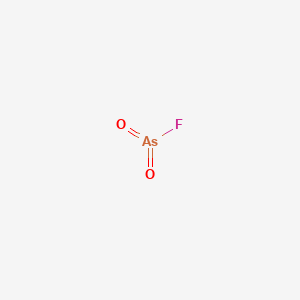

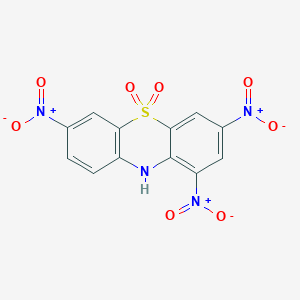
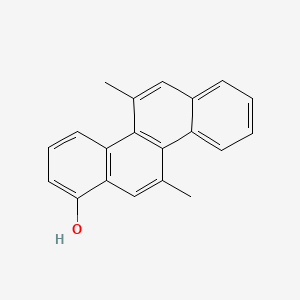

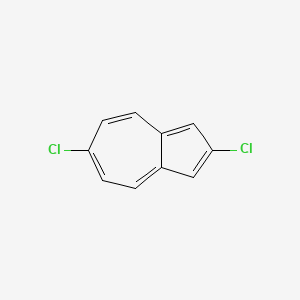
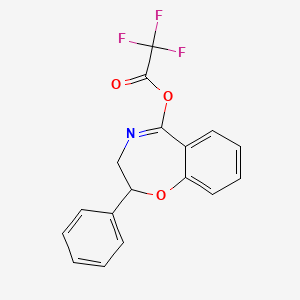
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
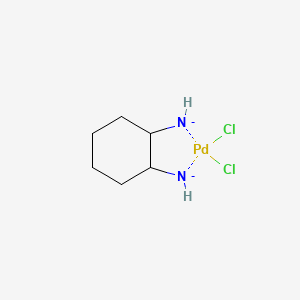
![Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate](/img/structure/B14417744.png)
